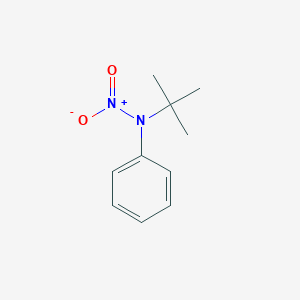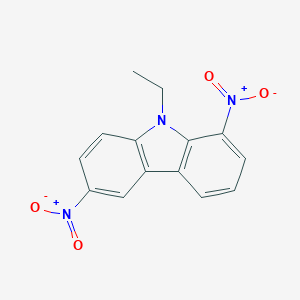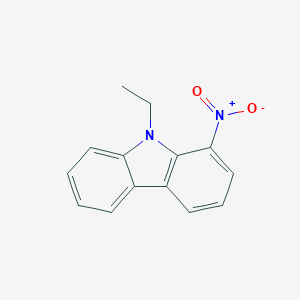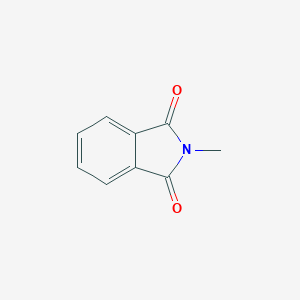
N-Methylphthalimide
Descripción general
Descripción
N-Methylphthalimide (NMP) is an indole-based heterocyclic compound traditionally used as an intermediate for organic syntheses or as a building block for plastics and dyes . It appears as a white to almost white powder or crystals .
Synthesis Analysis
N-Methylphthalimide can be prepared using benzoic anhydride as raw material, purging methylamine gas for reaction at the presence of inert gas .Molecular Structure Analysis
N-Methylphthalimide has the empirical formula C9H7NO2, a molecular weight of 161.16, and its structure contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Chemical Reactions Analysis
N-Methylphthalimide has been involved in various chemical reactions. For instance, it has been used in the photoreduction with 2,3-dimethyl-2-butene . It has also been involved in the selective electroreduction to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids and phenol as a proton donor under silent and ultrasonic conditions .Physical And Chemical Properties Analysis
N-Methylphthalimide is a solid at 20°C. It has a melting point of 129-132°C . It’s also reported to have a boiling point of 286°C at 760 mm Hg .Aplicaciones Científicas De Investigación
Dyeing and Fastness Properties on Cellulose Diacetate
N-Methylphthalimide-based azo disperse dyes have been used in the dyeing of cellulose diacetate fabrics. These dyes have shown superior wash fastness properties compared to conventional 4-aminoazobenzene disperse dyes . This makes N-methylphthalimidylazo disperse dyes a desirable alternative for high color fastness dyeing of cellulose diacetate with minimal discharge of wastewater during the washing process .
Synthesis of High-Washable Azo Disperse Dyes
N-Methylphthalimide is used in the synthesis of N-methylphthalimidylazo disperse dyes. These dyes are expected to be a desirable alternative to high value-added dyes that can be used for high color fastness dyeing of cellulose diacetate .
Chemical Research and Development
N-Methylphthalimide is used in chemical research and development. It is available for purchase from various scientific chemical suppliers for use in laboratory settings .
Electroreduction to 3-Hydroxy-2-Methyl-Isoindolin-1-One
The selective electroreduction of N-Methylphthalimide to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids and phenol as a proton donor under silent and ultrasonic conditions has been reported .
Photochemical Reaction with Silyl Enol Ether
Single electron transfer (SET)-induced photochemical reaction of N-Methylphthalimide with silyl enol ether has been investigated .
Use as Red Dopants in Commercial Applications
N-Methylphthalimide derivatives are used as red dopants in commercial applications. High-performance n-type red emitters are much sought after due to compromised color purity, chemical stability, and device efficiency .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It has been reported that nmp can undergo selective electroreduction to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids, using phenol as a proton donor under silent and ultrasonic conditions . This suggests that NMP may interact with its targets through redox reactions.
Biochemical Pathways
Given its chemical structure and reactivity, it’s plausible that nmp could interact with various biochemical pathways, particularly those involving redox reactions and proton transfer .
Result of Action
Its ability to undergo redox reactions suggests that it could potentially influence cellular redox status and related processes .
Action Environment
The action of NMP could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For instance, its electroreduction to 3-hydroxy-2-methyl-isoindolin-1-one is facilitated by the presence of phenol and occurs more rapidly under ultrasonic conditions .
Propiedades
IUPAC Name |
2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYYQUMYFHCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027198 | |
| Record name | N-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Methylphthalimide | |
CAS RN |
550-44-7 | |
| Record name | N-Methylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647UP45J2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Methylphthalimide?
A1: N-Methylphthalimide is represented by the molecular formula C9H7NO2 and has a molecular weight of 161.16 g/mol. []
Q2: What spectroscopic data is available for characterizing N-Methylphthalimide?
A2: Researchers commonly employ Infrared (IR) spectroscopy to analyze the content and identify N-Methylphthalimide. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H, 13C, and 15N NMR, has been utilized to study its structure and properties. [] Ultraviolet (UV) spectroscopy is also used to study its photophysical properties and intermolecular interactions. []
Q3: What is known about the excited states of N-Methylphthalimide and how do they influence its reactivity?
A3: N-Methylphthalimide exhibits distinct reactivity patterns depending on whether it's in a singlet or triplet excited state. For instance, reactions with alkenes can lead to [2+2] cycloadducts from the singlet excited state or [4+2] cycloadducts from the triplet excited state. [] The presence of fluoro substituents can further affect the excited state energy levels and influence reaction pathways, as observed in the photoreactions of 3,4,5,6-tetrafluoro-N-methylphthalimide with various alkenes. []
Q4: How does hydrogen bonding impact the photophysical properties of N-Methylphthalimide?
A4: The addition of alcohols to N-Methylphthalimide can lead to intermolecular hydrogen bonding between the carbonyl group of N-Methylphthalimide and the alcohol molecule, particularly in less polar solvents. This interaction has been shown to enhance fluorescence intensity and quantum yields, potentially by affecting the efficiency of intersystem crossing. []
Q5: What are some efficient methods for synthesizing N-Methylphthalimide?
A5: N-Methylphthalimide can be synthesized directly from phthalic anhydride and aqueous methylamine, achieving yields up to 94%. [] Microwave irradiation can be employed to accelerate the reaction, further improving the yield to 87%. [] Another method involves reacting phthalic anhydride with methylamine under microwave irradiation in the presence of ethanolamine, which acts as a catalyst. []
Q6: How can 4-Nitro-N-methylphthalimide be synthesized and what are its applications?
A6: 4-Nitro-N-methylphthalimide can be prepared by reacting phthalic anhydride with aqueous methylamine and nitric acid in toluene. [] This compound serves as a versatile starting material for synthesizing various substituted 4-aryloxypthalic acids via nucleophilic substitution reactions with phenols. [] Optimization of the reaction conditions, including temperature, solvent, molar ratio, and reaction time, is crucial for maximizing yield.
Q7: Can you elaborate on the use of N-Methylphthalimide in synthesizing tricyclic ring systems?
A7: N-Methylphthalimide plays a key role in photoinduced decarboxylative cyclization reactions, leading to the formation of tricyclic ring systems. Studies have demonstrated the transformation of phthalimidoalkylsulfanylalkylcarboxylates into tricyclic ring systems with high regioselectivity upon irradiation. [] The presence of a carboxylate anion alpha to the sulfur atom facilitates decarboxylation and enhances product yields.
Q8: How does N-Methylphthalimide react with alkenes under photochemical conditions?
A8: N-Methylphthalimide can undergo both [2+2] and [4+2] photocycloadditions with alkenes. [] The specific reaction pathway and product distribution depend on factors such as the alkene structure, solvent, and irradiation conditions. For instance, photoreactions with allyltrimethylsilane yield a [2+2] cycloadduct from the singlet excited state and [4+2] cycloadducts from the triplet excited state. []
Q9: What are some applications of N-Methylphthalimide derivatives in materials science?
A9: N-Methylphthalimide derivatives, particularly asymmetrically substituted ones, are valuable building blocks for synthesizing novel polyimides. [] These polymers exhibit desirable properties such as good solubility, high thermal stability, and excellent thermoxidative stability, making them suitable for various high-performance applications.
Q10: How is N-Methylphthalimide employed in developing sensors?
A10: N-Methylphthalimide derivatives can function as solvatochromic dyes, exhibiting changes in their optical properties depending on the surrounding solvent environment. This property makes them suitable for sensing applications. For example, 4-amino-N-methylphthalimide has been utilized as a sensing membrane in a benzene gas sensor, where changes in its optical properties upon exposure to benzene are detected by a gated lateral bipolar junction transistor. []
Q11: What is the potential of N-Methylphthalimide derivatives in the development of redox flow batteries?
A11: Research suggests that N-Methylphthalimide holds promise as an anolyte material in nonaqueous redox flow batteries. [] This is attributed to its favorable redox potential and stability upon cycling. Studies have explored N-Methylphthalimide-based flow battery chemistries exhibiting high theoretical cell voltages and demonstrating excellent cycling stability.
Q12: How have computational chemistry methods been applied to study N-Methylphthalimide and its derivatives?
A12: Ab initio calculations, including Hartree-Fock (RHF), Moller-Plesset perturbation theory (MP2), and multi-configurational self-consistent field (MCSCF) methods, have been employed to investigate the electronic structure and properties of N-Methylphthalimide derivatives. [] These calculations provide insights into charge distribution, bond lengths, and vibrational modes, aiding in the understanding of intramolecular charge transfer processes and photochemical behavior.
Q13: Are there any structure-activity relationship (SAR) studies on N-Methylphthalimide derivatives?
A13: While the provided texts do not delve into detailed SAR studies, they highlight the impact of structural modifications on the properties and reactivity of N-Methylphthalimide. For instance, introducing fluorine substituents alters the photochemical reactivity by affecting the excited state energy levels. [] Similarly, the presence and position of carboxylate groups significantly influence the regioselectivity and efficiency of photodecarboxylative cyclization reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,10-Tetraphenyl-4,10,13-triazatetracyclo[5.5.1.02,6.08,12]tridecane-3,5,9,11-tetrone](/img/structure/B375250.png)
![1,4-Diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B375252.png)

![dimethyl 2,5-dibenzyl-1-[3-methoxy-1-(methoxycarbonyl)-3-oxo-1-propenyl]-1H-pyrrole-3,4-dicarboxylate](/img/structure/B375255.png)

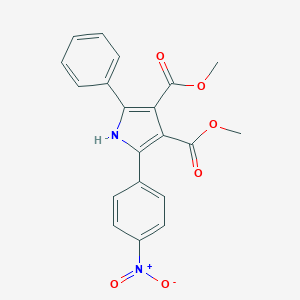



![5,5-Diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-3-ene](/img/structure/B375264.png)
